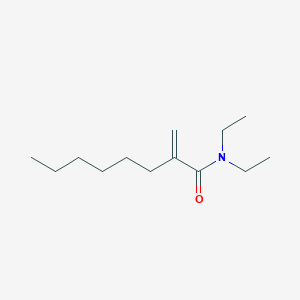
Octanamide, N,N-diethyl-2-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanamide, N,N-diethyl-2-methylene- is an organic compound belonging to the class of amides. Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This specific compound features a long carbon chain with a methylene group and diethyl substitutions on the nitrogen atom, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N,N-diethyl-2-methylene- typically involves the reaction of octanoic acid with diethylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common dehydrating agents used include thionyl chloride or phosphorus trichloride.
Industrial Production Methods
On an industrial scale, the production of Octanamide, N,N-diethyl-2-methylene- may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process often includes purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Octanamide, N,N-diethyl-2-methylene- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide to an amine or other reduced forms.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Octanamide, N,N-diethyl-2-methylene- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Octanamide, N,N-diethyl-2-methylene- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylcaprylamide
- N,N-Dimethyloctanamide
Comparison
Octanamide, N,N-diethyl-2-methylene- is unique due to its specific substitutions and methylene group, which confer distinct chemical and physical properties. Compared to similar compounds like N,N-Dimethylcaprylamide and N,N-Dimethyloctanamide, it may exhibit different reactivity and applications due to these structural differences.
Propriétés
Numéro CAS |
137958-88-4 |
|---|---|
Formule moléculaire |
C13H25NO |
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
N,N-diethyl-2-methylideneoctanamide |
InChI |
InChI=1S/C13H25NO/c1-5-8-9-10-11-12(4)13(15)14(6-2)7-3/h4-11H2,1-3H3 |
Clé InChI |
KOWLAXQNIPQMAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C)C(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
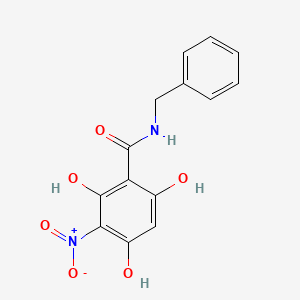
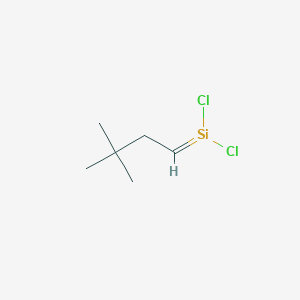
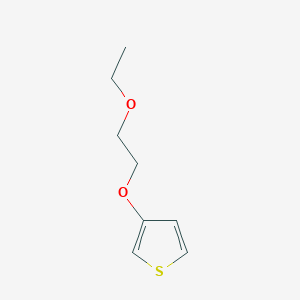
phenylsilane](/img/structure/B14286485.png)
![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
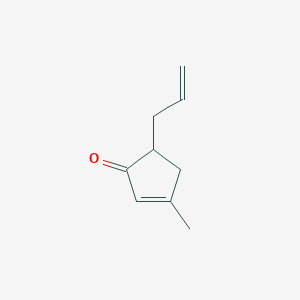
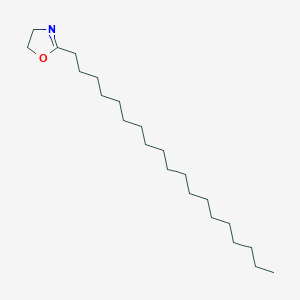

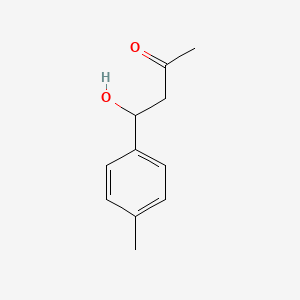
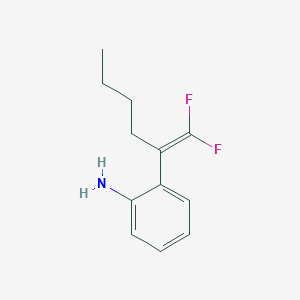
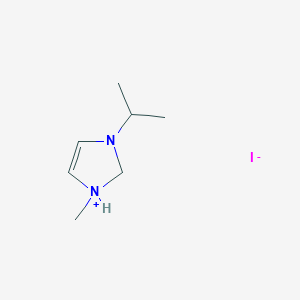

![{3-[4-(1,3-Dioxan-2-yl)butoxy]prop-2-en-1-yl}(trimethyl)silane](/img/structure/B14286552.png)
